NPFF2 Receptor Full Agonism with High Intrinsic Efficacy: AC-099 Versus AC-093 and AC-216
AC-099 functions as a full agonist at the human NPFF2 receptor (NPFF2R) with an Emax of 92% relative to the endogenous peptide ligand NPVF/NPFF, whereas the structurally related compound AC-093 exhibits only partial agonism at NPFF2R with an Emax of 107% but substantially reduced potency (EC50 = 2195 nM versus 1189 nM for AC-099) [1]. AC-216 demonstrates a distinct functional bias: it shows high NPFF1R efficacy (Emax = 110%) but lower NPFF2R potency (EC50 = 1661 nM) compared to AC-099 [1]. This quantifiable difference in both potency and maximal efficacy at NPFF2R distinguishes AC-099 from its closest structural analogs.
| Evidence Dimension | NPFF2 receptor potency and intrinsic efficacy |
|---|---|
| Target Compound Data | EC50 = 1189 ± 343 nM; Emax = 92 ± 0.2% |
| Comparator Or Baseline | AC-093: EC50 = 2195 ± 29 nM, Emax = 107 ± 13%; AC-216: EC50 = 1661 ± 638 nM, Emax = 118 ± 4% |
| Quantified Difference | AC-099 is approximately 1.8-fold more potent at NPFF2R than AC-093 and 1.4-fold more potent than AC-216 |
| Conditions | Human NPFF2 receptor expressed in COS-1 cells; [³H]inositol phosphate accumulation assay; 2-hour incubation |
Why This Matters
Higher potency at NPFF2R reduces compound consumption in assays and enables lower working concentrations, directly impacting procurement volume and cost-per-experiment calculations.
- [1] Lameh J, Bertozzi F, Kelly N, et al. Discovery of novel small molecule agonists for the neuropeptide FF1 and FF2 receptors. J Med Chem. 2012;55(6):2533-2546. Table 1. PMID: 22708927. View Source
